(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide (Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 894680-16-1
VCID: VC4842692
InChI: InChI=1S/C25H18ClN3O5S2/c26-17-5-3-16(4-6-17)15-29-20-11-13-35-24(20)23(30)22(36(29,32)33)14-27-18-7-9-19(10-8-18)28-25(31)21-2-1-12-34-21/h1-14,27H,15H2,(H,28,31)/b22-14-
SMILES: C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)Cl
Molecular Formula: C25H18ClN3O5S2
Molecular Weight: 540.01

(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide

CAS No.: 894680-16-1

Cat. No.: VC4842692

Molecular Formula: C25H18ClN3O5S2

Molecular Weight: 540.01

* For research use only. Not for human or veterinary use.

(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide - 894680-16-1

Specification

CAS No. 894680-16-1
Molecular Formula C25H18ClN3O5S2
Molecular Weight 540.01
IUPAC Name N-[4-[[(Z)-[1-[(4-chlorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C25H18ClN3O5S2/c26-17-5-3-16(4-6-17)15-29-20-11-13-35-24(20)23(30)22(36(29,32)33)14-27-18-7-9-19(10-8-18)28-25(31)21-2-1-12-34-21/h1-14,27H,15H2,(H,28,31)/b22-14-
Standard InChI Key FGSOYMXVTLVYKH-HMAPJEAMSA-N
SMILES C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (CAS 894680-16-1) features a thieno[3,2-c] thiazin ring system fused with a thiophene moiety, substituted at position 1 with a 4-chlorobenzyl group. The Z-configuration of the exocyclic double bond at position 3 ensures stereochemical specificity, while the furan-2-carboxamide group at the para position of the aniline linker introduces hydrogen-bonding capabilities . Key structural attributes include:

  • Molecular Formula: C₂₅H₁₈ClN₃O₅S₂

  • Molecular Weight: 540.0 g/mol

  • Sulfur Content: Dual sulfone groups at positions 2 and 2 of the thiazin ring .

The Smiles string O=C(Nc1ccc(NC=C2C(=O)c3sccc3N(Cc3ccc(Cl)cc3)S2(=O)=O)cc1)c1ccco1 highlights the connectivity of the furan carbonyl, aniline spacer, and chlorobenzyl-thiazin core .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure:

  • ¹H NMR: Expected signals include aromatic protons from the chlorobenzyl (δ 7.2–7.4 ppm), furan (δ 6.4–7.6 ppm), and thieno-thiazin rings (δ 6.8–7.1 ppm). The exocyclic methylene group (C=CH–N) may appear as a singlet near δ 5.5 ppm .

  • ¹³C NMR: Carbonyl groups (C=O) from the thiazin-4-one and furan carboxamide resonate at δ 165–175 ppm .

  • IR Spectroscopy: Strong absorptions for sulfone (1130–1370 cm⁻¹), amide (1640–1680 cm⁻¹), and carbonyl (1700–1750 cm⁻¹) groups are anticipated .

Synthesis and Analytical Approaches

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the construction of the thieno[3,2-c] thiazin core. A representative pathway includes:

  • Thiazin Formation: Condensation of 2-mercaptothiophene-3-carboxylic acid with chlorobenzylamine under oxidative conditions to form the sulfone bridge .

  • Knoevenagel Condensation: Introduction of the exocyclic double bond via reaction with para-aminobenzaldehyde .

  • Furan Carboxamide Coupling: Amide bond formation between the aniline intermediate and furan-2-carbonyl chloride using coupling agents like HATU .

Key Reaction Conditions:

  • Temperature-controlled steps (60–80°C) to prevent decomposition of the sulfone groups.

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates.

  • Catalysts: Triethylamine for acid scavenging during amide coupling .

Purification and Yield Optimization

  • Chromatography: Silica gel column chromatography with gradient elution (hexane:ethyl acetate) achieves >95% purity .

  • Crystallization: Ethanol/water mixtures yield crystalline forms suitable for X-ray diffraction . Reported yields range from 45–60%, depending on the coupling efficiency of the furan carboxamide .

Biological Activity and Mechanistic Insights

Anticancer Prospects

Thiazin derivatives such as 4H-benzofuro[3,2-d] thiazin-4-one inhibit colon cancer cell proliferation (IC₅₀: 10–100 µM) . The exocyclic double bond in this compound may intercalate DNA or inhibit topoisomerase II, though empirical validation is needed .

Comparative Analysis with Structural Analogues

ParameterTarget CompoundAnalog A Analog B
Molecular Weight540.0491.0398.4
Key Functional GroupsSulfone, Chlorobenzyl, FuranamideSulfone, MethoxyBenzofuro-thiazinone
Biofilm Inhibition (%)N/A58N/A
Anticancer IC₅₀ (µM)N/AN/A50

This compound’s higher molecular weight and chlorobenzyl group may improve pharmacokinetic properties compared to smaller analogues, though solubility could be a limitation .

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